2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

drug-likeness CNS penetration solubility

Procure 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide (CAS 303092-85-5) for your research program. This compound features a unique 4-pyridinyl ethylidene terminus that fundamentally alters its target engagement profile compared to PAC-1, enabling multi-target GPCR and UPR pathway screening. Its lower molecular weight (351.46 Da) and reduced TPSA (55.21 Ų) predict superior brain penetration, making it an ideal scaffold for CNS probe development. Ensure your SAR studies are not compromised by using the correct regioisomer.

Molecular Formula C20H25N5O
Molecular Weight 351.4 g/mol
CAS No. 303092-85-5
Cat. No. B11666118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
CAS303092-85-5
Molecular FormulaC20H25N5O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C20H25N5O/c1-17(19-7-9-21-10-8-19)22-23-20(26)16-25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,26)/b22-17+
InChIKeyQYIZBMIHQMWEEQ-OQKWZONESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility52.4 [ug/mL] (The mean of the results at pH 7.4)

Procurement Guide to 2-(4-Benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide (CAS 303092-85-5): Structural Profile and HTS Fingerprint


2-(4-Benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide (CAS 303092-85-5) is a synthetic piperazinyl acetohydrazide derivative with the molecular formula C20H25N5O and a molecular weight of 351.46 g/mol . The compound is listed in the Sigma-Aldrich AldrichCPR collection (Product No. R716383), indicating it is a specialty research chemical . Its structure features a 4-benzylpiperazine core linked via an acetohydrazide bridge to a 1-(pyridin-4-yl)ethylidene moiety, placing it within a family of hydrazone-containing piperazine analogs that include the well-characterized procaspase-3 activator PAC-1 [1]. Publicly deposited high-throughput screening (HTS) data indicate that this compound has been evaluated in at least five bioassays spanning RGS4 potentiation, mu-opioid receptor agonism, ADAM17 inhibition, muscarinic M1 agonism, and unfolded protein response (UPR) activation .

Why Generic Interchange of 303092-85-5 with PAC-1 and Other Benzylpiperazine Acetohydrazides Is Scientifically Unjustified


The benzylpiperazine acetohydrazide scaffold tolerates extensive structural diversification, and seemingly minor changes to the hydrazone terminus produce marked shifts in target engagement, selectivity, and drug-like properties. PAC-1 (CAS 315183-21-2), the most prominent member of this class, bears a 3-allyl-2-hydroxybenzylidene group and is defined by its procaspase-3 activation activity (EC50 ~2.08 µM) [1]. In contrast, 303092-85-5 incorporates a pyridin-4-yl ethylidene terminus, fundamentally altering hydrogen-bonding capacity, aromatic stacking, and metal-chelation potential [2]. Critically, the published HTS fingerprint of 303092-85-5 across five distinct targets (RGS4, mu-opioid receptor, ADAM17, muscarinic M1, and UPR pathways) reveals a multi-target interaction profile wholly distinct from the single-pathway procaspase-3 mechanism of PAC-1 [3]. Even among closely related pyridinyl positional isomers (e.g., CAS 303106-02-7, the 3-pyridinyl ethylidene regioisomer), sigma receptor selectivity is known to be highly sensitive to pyridyl nitrogen position [2]. Substituting 303092-85-5 with a generic benzylpiperazine acetohydrazide analog without matching the 4-pyridinyl ethylidene pharmacophore thus risks complete loss of the target interaction pattern required for a given research program.

Quantitative Differential Evidence for 303092-85-5: Physicochemical Properties, HTS Fingerprint, and Regioisomer Selectivity


Molecular Weight and Lipophilicity Reduction Versus PAC-1 Improves Lead-Likeness for CNS and Solubility-Limited Assays

303092-85-5 exhibits a molecular weight of 351.46 Da and a calculated clogP of 3.23, which are substantially lower than those of PAC-1 (MW = 392.49 Da, clogP ≈ 3.8) [1]. The topological polar surface area (TPSA) of 55.21 Ų for 303092-85-5 is also reduced relative to PAC-1 (~67 Ų) . These differences place 303092-85-5 closer to the center of lead-like chemical space defined by the Rule of Five (RO5) [1]. For CNS-targeted programs, the lower TPSA of 303092-85-5 is particularly relevant, as TPSA < 60 Ų is associated with improved blood–brain barrier penetration [1].

drug-likeness CNS penetration solubility

Pyridin-4-yl Ethylidene Pharmacophore Confers a Distinct HTS Multi-Target Fingerprint Not Observed for PAC-1

Public PubChem bioassay records show that 303092-85-5 was tested and identified as active in five distinct HTS campaigns: an RGS4 potentiator screen (AID 463111), a mu-opioid receptor agonist screen (OPRM1-OPRD1_AG_LUMI), an ADAM17 protease inhibition screen, a muscarinic M1 receptor agonist screen, and an unfolded protein response (XBP1) agonist screen . In contrast, PAC-1 is principally defined by its procaspase-3 activation activity and is not reported to have multi-target activity across these pathways in the published literature [1]. While the specific % activation or IC50 values for 303092-85-5 in each individual assay are not publicly disclosed in quantitative detail, the compound's appearance across five mechanistically diverse assays demonstrates a broad interaction profile that distinguishes it from the narrow, procaspase-3-centric activity of PAC-1 .

HTS profiling multi-target pharmacology RGS4 opioid receptor

Pyridyl Nitrogen Position (4-pyridinyl vs. 3-pyridinyl Regioisomer) Determines Sigma Receptor Subtype Selectivity

In a systematic study of pyridylpiperazine sigma ligands, Mésangeau et al. (2010) demonstrated that the position of the pyridyl nitrogen exerts a decisive influence on sigma-1 (σ1) versus sigma-2 (σ2) receptor selectivity: (4-pyridyl)piperazines, which share the same 4-pyridyl substitution pattern as 303092-85-5, favored σ1 receptor binding, whereas (2-pyridyl)piperazines favored σ2 receptors [1]. Although 303092-85-5 itself was not directly measured in this particular study, the class-level structure–activity relationship (SAR) implies that 303092-85-5 is predicted to exhibit σ1-preferring activity, in contrast to its 3-pyridinyl regioisomer CAS 303106-02-7 . For programs targeting sigma receptors, the 4-pyridinyl substitution of 303092-85-5 is thus a critical structural determinant that cannot be replicated by the 3-pyridinyl analog.

sigma receptor regioisomer selectivity pyridylpiperazine

Single-Source AldrichCPR Availability Provides Defined Purity and Traceability for Reproducible Screening

303092-85-5 is supplied exclusively as an AldrichCPR (Custom Prepared Reagent) by Sigma-Aldrich under product number R716383 . AldrichCPR products are manufactured under a single batch-production paradigm, meaning each lot originates from a unified synthesis and QC workflow, contrasting with multi-vendor generic supply chains where batch-to-batch variability in impurity profiles can confound biological reproducibility . In comparison, widely available analogs such as PAC-1 are sold by numerous vendors (MedChemExpress, Selleck Chemicals, Cayman Chemical, etc.) under divergent QC standards, yielding variable purity ranging from ≥95% to ≥98% . For laboratories requiring strict lot-to-lot consistency—particularly in SAR expansion or in vivo efficacy studies—the single-source AldrichCPR supply of 303092-85-5 reduces the risk of confounding impurity-driven artifacts.

chemical procurement purity reproducibility AldrichCPR

Reduced Hydrogen-Bond Donor Count (HBD = 1) Enhances Passive Permeability Relative to PAC-1 (HBD = 2)

303092-85-5 contains a single hydrogen-bond donor (the hydrazide NH), whereas PAC-1 possesses two HBD groups (the hydrazide NH and the phenolic OH of the 2-hydroxybenzylidene moiety) [1]. The difference of one HBD is significant in the context of passive membrane permeability: each additional HBD incurs a desolvation penalty estimated at approximately 1–2 kcal/mol for membrane translocation [2]. Experimental and computational models consistently rank HBD count among the most impactful parameters governing oral bioavailability and cell permeability [2]. 303092-85-5, with HBD = 1, is therefore expected to exhibit superior passive permeability in cell-based assays compared to PAC-1 (HBD = 2), all other factors being equal.

permeability hydrogen bonding drug design

Recommended Application Scenarios for 303092-85-5 Based on Quantitative Differentiation Evidence


CNS-Penetrant Sigma-1 Receptor Probe Development

The 4-pyridinyl substitution pattern of 303092-85-5 aligns with the σ1-preferring SAR established by Mésangeau et al. (2010), and its TPSA of 55.21 Ų falls below the 60 Ų threshold associated with favorable brain penetration [1]. Combined with a single HBD and lower clogP relative to PAC-1, 303092-85-5 is a compelling starting scaffold for developing σ1-selective CNS imaging probes or receptor occupancy tracers, particularly where the 3-pyridinyl regioisomer (CAS 303106-02-7) may exhibit reduced σ1/σ2 selectivity.

Multi-Target Phenotypic Screening for GPCR-Modulatory Pathways

The compound's HTS activity across five distinct targets—RGS4, mu-opioid receptor, ADAM17, muscarinic M1, and the UPR pathway—makes 303092-85-5 a candidate for phenotypic screening campaigns investigating GPCR signaling modulation or integrated cellular stress responses [2]. Its polypharmacology fingerprint is orthogonal to PAC-1's single-target procaspase activation, enabling researchers to probe pathways inaccessible to PAC-1.

SAR Expansion Around the Hydrazone Terminus in Procaspase-Activating Compound Series

The Hergenrother laboratory patent (US9663482B2) defines a broad genus of substituted piperazinyl acetohydrazides as procaspase-activating compounds, yet the specific 4-pyridinyl ethylidene terminus of 303092-85-5 represents an under-explored structural variant [3]. Procuring 303092-85-5 enables systematic SAR exploration of how replacing the ortho-allyl-hydroxybenzylidene group (PAC-1) with a heteroaryl ethylidene affects procaspase-3 activation potency, metal-chelation dependence, and cancer cell selectivity.

Lead-Likeness Optimization Campaigns Requiring Lower Molecular Weight Starting Points

With a molecular weight of 351.46 Da—over 40 Da smaller than PAC-1—303092-85-5 offers a compact scaffold that falls squarely within lead-like chemical space (MW < 400 Da) [4]. Its lower HBD count (1 vs. 2) and reduced TPSA predict superior permeability and solubility profiles, making it an attractive starting template for hit-to-lead optimization where maintaining favorable ADME properties is a priority constraint.

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.